N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a cyclopentylamino group, a thiadiazol group, and a dimethoxybenzamide group. These groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyclopentylamino group might be introduced through a reaction with cyclopentene . The thiadiazol group could potentially be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopentylamino and thiadiazol groups would likely contribute to the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the amino group in the cyclopentylamino moiety could potentially participate in acid-base reactions . The thiadiazol group might undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility in different solvents .Scientific Research Applications
Antimicrobial and Antiproliferative Properties
The 1,3,4-thiadiazole core, a key component of N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide, has been extensively used as a pharmacological scaffold due to its broad range of biological activities. Research focusing on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine has highlighted their significant antimicrobial and antiproliferative properties. For instance, certain compounds within this category have demonstrated strong antimicrobial activity against S. epidermidis and exhibited high DNA protective ability against oxidative damage. Additionally, these compounds have shown cytotoxicity against cancer cell lines such as PC-3 and MDA-MB-231, suggesting their potential for utilization alongside chemotherapy drugs to achieve more effective cancer therapy strategies with minimized cytotoxicity against healthy cells (Gür et al., 2020).
Condensation Reactions and Structural Analysis
The condensation reactions of aromatic thioamides, including structures related to this compound, have been studied to elucidate the formation mechanisms of 1,2,4-thiadiazoles. These studies have provided valuable insights into the spectroscopic properties and structural configurations of thiadiazole derivatives, contributing to a deeper understanding of their chemical behaviors and potential applications in drug development and synthetic chemistry (Forlani et al., 2000).
Anticancer Activity
The development of novel thiadiazole derivatives has been guided by the aim to enhance their anticancer efficacy. Synthesis efforts have led to compounds exhibiting promising cytotoxic activities against various cancer cell lines, emphasizing the potential of thiadiazole-based compounds in oncology. For example, certain derivatives have been identified with significant inhibitory effects against cancer cell proliferation, highlighting the therapeutic promise of thiadiazole compounds in cancer treatment strategies (Acar Çevik et al., 2020).
Synthesis and Reactivity
Recent advancements in synthetic methodologies have facilitated the creation of diverse thiadiazole derivatives with enhanced biological activities. Techniques such as carbodiimide condensation have enabled the efficient synthesis of compounds bearing the thiadiazole core, paving the way for the exploration of their reactivity and potential applications in medicinal chemistry and drug design (Yu et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S2/c1-25-13-7-11(8-14(9-13)26-2)16(24)20-17-21-22-18(28-17)27-10-15(23)19-12-5-3-4-6-12/h7-9,12H,3-6,10H2,1-2H3,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJQWHMJWJIWDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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